molecular formula C20H19N5O3S B11503624 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11503624
M. Wt: 409.5 g/mol
InChI Key: HFMVAIULXYAJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a triazole-thioacetamide scaffold. The triazole ring is substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyridin-3-yl moiety. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19N5O3S/c1-2-8-25-19(14-4-3-7-21-12-14)23-24-20(25)29-13-18(26)22-15-5-6-16-17(11-15)28-10-9-27-16/h2-7,11-12H,1,8-10,13H2,(H,22,26)

InChI Key

HFMVAIULXYAJCT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

The benzodioxin-amine precursor is synthesized from catechol derivatives. A representative protocol involves:

StepReagents/ConditionsYield
1Catechol + 1,2-dibromoethane, K₂CO₃, DMF, 80°C, 12h78%
2Nitration (HNO₃/H₂SO₄, 0°C), reduction (Fe/HCl, EtOH)65%

Key Reaction :

Catechol+1,2-dibromoethaneK2CO31,4-benzodioxaneHNO3H2SO46-nitro derivativeFe/HCl6-amino product[2][6]\text{Catechol} + 1,2\text{-dibromoethane} \xrightarrow{\text{K}2\text{CO}3} \text{1,4-benzodioxane} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}_4} \text{6-nitro derivative} \xrightarrow{\text{Fe/HCl}} \text{6-amino product}

Preparation of 4-(Prop-2-en-1-yl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazole-3-thiol

Diazotization-Cyclization Approach

Adapting methods from triazole synthesis patents, the triazole-thiol is formed via:

  • Diazotization : Pyridin-3-amine reacts with NaNO₂ in CO₂-saturated H₂O, generating a diazonium salt.

  • Cyclization : The diazonium salt undergoes cyclization with prop-2-en-1-yl isothiocyanate to form the triazole core.

Optimized Conditions :

  • 0.1 M NaNO₂, 2 atm CO₂, 25°C, pH 4.5–5.0

  • 82% yield, purity >95% (HPLC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alternative route using "click" chemistry:

Pyridin-3-yl acetylene+Allyl azideCuSO₄\cdotp5H₂O, sodium ascorbateTriazole intermediate\text{Pyridin-3-yl acetylene} + \text{Allyl azide} \xrightarrow{\text{CuSO₄·5H₂O, sodium ascorbate}} \text{Triazole intermediate}

  • Reaction time: 6h, 70°C

  • Thiolation via H₂S gas in DMF completes the triazole-thiol.

Acetamide Linker Installation

Bromoacetylation of Benzodioxin-amine

The benzodioxin-amine reacts with bromoacetyl bromide under Schotten-Baumann conditions:

Benzodioxin-amine+BrCH2COBrNaOH, H₂O/CHCl3N-(2,3-dihydro-1,4-benzodioxin-6-yl)bromoacetamide\text{Benzodioxin-amine} + \text{BrCH}2\text{COBr} \xrightarrow{\text{NaOH, H₂O/CHCl}3} \text{N-(2,3-dihydro-1,4-benzodioxin-6-yl)bromoacetamide}

  • Yield: 89%.

Thioether Bond Formation

The bromoacetamide undergoes nucleophilic substitution with the triazole-thiol:

Bromoacetamide+Triazole-thiolK₂CO₃, DMF, 60°CTarget compound\text{Bromoacetamide} + \text{Triazole-thiol} \xrightarrow{\text{K₂CO₃, DMF, 60°C}} \text{Target compound}

Critical Parameters :

  • Molar ratio (1:1.2 acetamide:thiol)

  • Anhydrous DMF to prevent hydrolysis.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane/EtOAc 3:1 → 1:2 gradient) removes unreacted thiol.

  • Final purity ≥98% (analytical HPLC, C18 column, 0.1% TFA in H₂O/MeCN).

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J=8 Hz, 1H, benzodioxin-H), 5.95 (m, 1H, allyl-H)
HRMS m/z 410.1234 [M+H]⁺ (calc. 410.1231)

Yield Optimization Strategies

Triazole-Thiol Synthesis

  • CO₂ pressure : Increasing to 3 atm improves diazotization efficiency (yield ↑12%).

  • Click chemistry : Microwave irradiation (100W, 30min) reduces reaction time by 75%.

Coupling Reaction

  • Phase-transfer catalysis : Adding tetrabutylammonium bromide increases thiol reactivity (yield 94%).

Scalability and Industrial Feasibility

  • Diazotization route preferred for scale-up due to lower catalyst costs.

  • Environmental impact : CO₂ utilization reduces waste vs. traditional HNO₂ methods .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the furan and triazole rings through various coupling reactions. Common reagents used in these steps include halogenated precursors and organometallic reagents, often facilitated by catalysts such as palladium or copper .

Antidiabetic Properties

Research indicates that derivatives of compounds containing the benzodioxin moiety exhibit significant anti-diabetic activity. For instance, studies on related compounds have demonstrated their ability to inhibit α-glucosidase enzymes, which play a crucial role in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their antifungal activities; thus, it is hypothesized that this compound could be effective against various pathogens. Preliminary studies on similar triazole compounds have shown promising results against fungal strains such as Candida and Geotrichum .

Inhibition of Enzymes Related to Neurodegenerative Diseases

The compound's potential as an acetylcholinesterase inhibitor has been explored due to its structural similarities to other known inhibitors. This activity is significant for developing treatments for Alzheimer's disease and other neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntidiabeticSulfonamide derivativesα-glucosidase inhibition
AntifungalTriazole derivativesDisruption of fungal cell wall synthesis
NeuroprotectiveAcetylcholinesterase inhibitorsInhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Pyridine Position : The target compound’s pyridin-3-yl group may favor interactions with kinases or receptors through its lone-pair electrons at the 3-position, unlike 2-pyridine analogs .

Lipophilicity : Ethyl and allyl substituents yield lower XLogP3 values (~2.2–2.5) than furan-containing analogs, suggesting improved solubility .

Bioactivity and Pharmacological Profiles

While direct data for the target compound are lacking, insights from analogs include:

  • Anti-Exudative Activity : Analogs with furan-2-ylmethyl substituents demonstrated significant anti-exudative effects in rat models, likely due to modulation of inflammatory pathways .
  • Metabolic Stability : Ethyl-substituted triazoles exhibited longer half-lives in vitro compared to allyl derivatives, attributed to reduced oxidative metabolism .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H19N3O2S, and it has a molecular weight of approximately 329.36 g/mol. The presence of the benzodioxin moiety and the triazole ring suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) derivatives exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives have shown significant antitumor effects. For instance, compounds containing the triazole ring have been reported to inhibit protein kinases involved in cancer progression .
  • Enzyme Inhibition : The compound has been tested for inhibition of various enzymes such as cyclooxygenase (COX) and α-glucosidase. Notably, certain derivatives demonstrated higher selectivity and potency compared to established drugs like celecoxib .
  • Neuroprotective Effects : Some studies have indicated that related compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzodioxin and triazole moieties significantly influence biological activity:

Modification Effect on Activity
Substituents on benzodioxinAltered solubility and binding affinity
Variations in triazole substituentsEnhanced selectivity towards specific kinases
Introduction of sulfur moietyIncreased enzyme inhibition potential

These modifications are crucial for optimizing the pharmacological profile of the compound.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Studies : A study demonstrated that a related compound with a similar structure exhibited IC50 values in the low micromolar range against various cancer cell lines . This suggests that the compound may be a candidate for further development in cancer therapy.
  • Inhibition of Protein Kinases : Research highlighted that derivatives of this compound selectively inhibited DYRK1A and CLK kinases, which are implicated in Alzheimer’s disease . This points to its potential use in neurodegenerative disease treatment.
  • Anti-inflammatory Activity : A derivative was evaluated for its anti-inflammatory properties and showed significant inhibition of COX enzymes, indicating potential as an anti-inflammatory agent .

Q & A

Q. What are the key steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves three stages:

Core formation : Construct the 1,2,4-triazole ring via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., using acetic acid or ethanol as solvents) .

Sulfanylation : Introduce the sulfanyl group by reacting the triazole core with α-chloroacetamide derivatives in the presence of a base (e.g., KOH) to form the thioether linkage .

Acylation : Attach the 2,3-dihydro-1,4-benzodioxin-6-amine moiety via nucleophilic acyl substitution, often employing coupling agents like EDCI or DCC in anhydrous DMF .
Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product with >95% purity.

Q. How should researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., pyridine ring protons at δ 8.5–9.0 ppm, benzodioxin methylene protons at δ 4.2–4.5 ppm) .
  • IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and triazole C=N absorption (~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
    Data Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., triazole-pyridine hybrids) to resolve ambiguities .

Q. What preliminary assays are recommended to evaluate biological activity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50_{50} determination) .
  • Anti-inflammatory potential : Measure inhibition of COX-1/COX-2 enzymes via ELISA, with diclofenac as a positive control .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion methods .
    Dosage : Use 10–100 µM ranges for initial screens, adjusting based on solubility (DMSO as a vehicle, <1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodology :

Substituent variation : Systematically modify the:

  • Pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl) .
  • Propenyl group (replace with alkyl/aryl substituents) .
  • Benzodioxin moiety (introduce electron-withdrawing/donating groups) .

Biological testing : Compare modified analogs in target-specific assays (e.g., kinase inhibition, receptor binding).

Computational analysis : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or TNF-α .
Example Table :

Substituent (R)IC50_{50} (µM, COX-2)Docking Score (EGFR, kcal/mol)
Propenyl12.3 ± 1.2-9.8
Methyl28.7 ± 2.1-7.5
Phenyl9.5 ± 0.8-10.4
Data adapted from triazole analogs in .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Root Cause Analysis :

  • Solubility issues : Use HPLC to assess compound stability in physiological buffers (e.g., PBS, pH 7.4) .
  • Metabolic degradation : Perform liver microsome assays (human/rat) to identify metabolite profiles .
  • Off-target effects : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to uncover unintended pathways .
    Mitigation : Optimize formulations (e.g., nanoencapsulation) or administer with CYP450 inhibitors (e.g., ketoconazole) .

Q. What strategies improve yield in the sulfanylation step?

Optimization Parameters :

  • Temperature : Conduct reactions at 0–5°C to minimize side product formation (e.g., disulfides) .
  • Solvent : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiolate ion .
  • Catalyst : Add catalytic KI (10 mol%) to accelerate SN2 displacement .
    Yield Comparison :
ConditionYield (%)Purity (%)
DMF, 25°C6289
DMF, 0°C + KI8895
Based on triazole-thioacetamide syntheses in .

Q. How can in silico methods predict toxicological profiles?

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:
    • Blood-brain barrier permeability (logBB).
    • Hepatotoxicity (CYP inhibition).
    • Ames test mutagenicity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) to assess off-target binding risks (e.g., hERG channel) .
    Validation : Cross-reference predictions with zebrafish embryo toxicity assays (LC50_{50} correlation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.